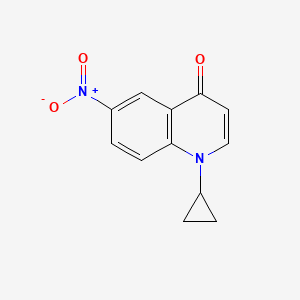

1-Cyclopropyl-6-nitroquinolin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-6-nitroquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-12-5-6-13(8-1-2-8)11-4-3-9(14(16)17)7-10(11)12/h3-8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBGROWVXJEYBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC(=O)C3=C2C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Techniques for 1 Cyclopropyl 6 Nitroquinolin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 1-Cyclopropyl-6-nitroquinolin-4-one, offering precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides characteristic signals that can be assigned to the specific protons in its structure. The aromatic protons typically appear in the downfield region, while the cyclopropyl (B3062369) protons are found in the upfield region.

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.85 | d | 8.0 |

| H-3 | 6.45 | d | 8.0 |

| H-5 | 8.80 | d | 2.5 |

| H-7 | 8.40 | dd | 9.2, 2.5 |

| H-8 | 7.70 | d | 9.2 |

| N-CH (cyclopropyl) | 3.60 | m | |

| CH₂ (cyclopropyl) | 1.30 & 1.10 | m |

d = doublet, dd = doublet of doublets, m = multiplet

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The carbonyl carbon (C-4) and the carbons attached to the nitro group (C-6) are typically observed at lower fields.

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 140.5 |

| C-3 | 112.0 |

| C-4 | 176.5 |

| C-4a | 142.0 |

| C-5 | 125.0 |

| C-6 | 145.0 |

| C-7 | 128.0 |

| C-8 | 118.0 |

| C-8a | 120.0 |

| N-CH (cyclopropyl) | 35.0 |

| CH₂ (cyclopropyl) | 8.0 |

Two-dimensional NMR techniques are instrumental in confirming the assignments made from 1D NMR spectra and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY spectra would show correlations between H-2 and H-3, as well as between the protons on the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded carbon and proton atoms. This is crucial for assigning the chemical shifts of the cyclopropyl carbons and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for confirming the placement of the cyclopropyl group on the nitrogen atom and the nitro group on the quinolinone ring by observing correlations between the cyclopropyl protons and the quinolinone carbons (C-2 and C-8a), and between the aromatic protons and the neighboring carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds.

Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Amide carbonyl) | ~1680 |

| NO₂ (Nitro group) | ~1520 and ~1340 |

| C=C (Aromatic) | ~1620 and ~1470 |

| C-H (Aromatic and Cyclopropyl) | ~3100-3000 |

The strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl group of the quinolinone ring. The two distinct bands around 1520 cm⁻¹ and 1340 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry is particularly important for confirming the elemental composition and thus the molecular formula.

For this compound (C₁₂H₁₀N₂O₃), the expected monoisotopic mass is approximately 230.0691 g/mol . HRMS analysis would aim to find a molecular ion peak ([M+H]⁺) that matches this value with high accuracy, typically within a few parts per million (ppm), confirming the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions occurring within the molecule. The quinolinone and nitro-substituted aromatic ring system acts as a chromophore, absorbing light in the UV-Vis region. The spectrum of this compound would be expected to show absorption maxima corresponding to π-π* and n-π* electronic transitions, providing information about the conjugated system.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

X-ray crystallography stands as the most powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgnih.gov This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule in the solid state. For a molecule like this compound, which lacks a chiral center, the primary focus of X-ray crystallography is not on absolute stereochemistry but on establishing the precise solid-state conformation and intermolecular interactions. nih.gov

The process begins with the growth of a high-quality single crystal of the compound, which can be a rate-limiting step. nih.gov This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. libretexts.orgnih.gov The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. nih.gov The intensities of these spots are used to calculate an electron density map, from which the positions of the individual atoms can be determined. nih.gov

For quinolone derivatives, X-ray crystallography has been instrumental in understanding their structure-activity relationships. nih.gov The analysis of the crystal structure of this compound would reveal critical conformational details, such as the orientation of the cyclopropyl ring relative to the quinolone core and the planarity of the bicyclic system. The nitro group at the 6-position can influence the electronic distribution and crystal packing. Intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal lattice's stability, can also be elucidated. nih.gov

While specific crystallographic data for this compound is not publicly available, a hypothetical dataset based on structurally similar quinolone derivatives is presented in the table below to illustrate the type of information obtained from such an analysis.

Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 978.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.55 |

| R-factor | 0.045 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for the separation, isolation, and purity assessment of organic compounds like this compound. miamioh.edulibretexts.org These methods exploit the differential distribution of the compound between a stationary phase and a mobile phase. miamioh.edu

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. libretexts.orgyoutube.com A small amount of the compound is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable mobile phase (eluent). The separation is based on the compound's affinity for the stationary and mobile phases. libretexts.org For quinolone derivatives, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often effective. miamioh.edu The position of the compound is visualized under UV light.

Column Chromatography is a preparative technique used to purify compounds on a larger scale. youtube.com A glass column is packed with a stationary phase, such as silica gel or alumina, and the crude compound mixture is loaded onto the top. The mobile phase is then passed through the column, and the separated components are collected in fractions. youtube.com The polarity of the mobile phase is often gradually increased to elute compounds with different polarities.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the purity assessment of compounds. It utilizes high pressure to pump the mobile phase through a column packed with a stationary phase of very small particle size, leading to high-resolution separations. nih.gov For quinolone derivatives, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. nih.govnih.gov Detection is typically achieved using a UV detector at a wavelength where the compound absorbs strongly. nih.gov The purity of the sample is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

The table below summarizes typical chromatographic conditions that could be applied to the analysis and purification of this compound, based on methods used for similar quinolone compounds.

Typical Chromatographic Conditions for the Analysis of Quinolone Derivatives

| Technique | Stationary Phase | Mobile Phase | Detection |

|---|---|---|---|

| TLC | Silica gel 60 F₂₅₄ | Hexane:Ethyl Acetate (1:1) | UV (254 nm) |

| Column Chromatography | Silica gel (230-400 mesh) | Gradient of Hexane and Ethyl Acetate | UV or TLC |

| HPLC | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile:Water (gradient) with 0.1% Formic Acid | UV (e.g., 280 nm) |

Reactivity and Chemical Transformations of 1 Cyclopropyl 6 Nitroquinolin 4 One

Reactivity of the Nitro Group: Reduction Reactions and Subsequent Functionalizations

The nitro group is a key functional group that can be readily transformed into an amino group, which then serves as a versatile handle for further derivatization.

The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry. wikipedia.org A variety of reagents can be employed to achieve this, including catalytic hydrogenation with catalysts like Raney nickel or palladium-on-carbon, or chemical reduction using agents such as iron in acidic media or sodium hydrosulfite. wikipedia.orgjsynthchem.com The resulting amino group is an active site for numerous derivatization reactions, making this reduction a critical step in the synthesis of many pharmaceutical and industrial compounds. jsynthchem.com

For instance, the reduction of the nitro group in 1-cyclopropyl-6-nitroquinolin-4-one would yield 6-amino-1-cyclopropylquinolin-4-one. This amino derivative can then undergo a range of subsequent functionalizations.

Table 1: Potential Functionalization Reactions of the Amino Group

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Acylation | Acyl chlorides or anhydrides in the presence of a base | Amides |

| Sulfonylation | Sulfonyl chlorides in the presence of a base | Sulfonamides |

| Alkylation | Alkyl halides or other alkylating agents | Alkylated amines |

| Diazotization | Sodium nitrite (B80452) and a strong acid (e.g., HCl) | Diazonium salt |

| Sandmeyer Reaction | Diazonium salt with copper(I) halides or cyanide | Halogenated or cyanated quinolones |

The reduction of nitroaromatic compounds to their corresponding amines is a critical step in synthetic organic chemistry, as the amino group provides a site for extensive derivatization. jsynthchem.com The choice of reducing agent can be crucial for chemoselectivity, especially in the presence of other reducible functional groups. organic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Quinolone Core

The quinolone core of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, although the presence of the deactivating nitro group significantly influences the regioselectivity and feasibility of these transformations.

Electrophilic Aromatic Substitution:

The quinolone ring system is generally electron-deficient, and the presence of the strongly electron-withdrawing nitro group at the 6-position further deactivates the ring towards electrophilic attack. Any electrophilic substitution would be expected to occur at positions meta to the nitro group, which are the 5- and 7-positions. However, these reactions are generally difficult to achieve under standard conditions.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-withdrawing nature of the nitro group activates the quinolone core for nucleophilic aromatic substitution. libretexts.org This type of reaction is favored by electron-withdrawing substituents that can stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.comnih.gov In the case of this compound, a suitable leaving group would be required on the aromatic ring for an SNAr reaction to proceed. For example, if a halogen were present at the 7-position, it could be displaced by a nucleophile. The nitro group at the 6-position would be ortho to a leaving group at the 7-position, providing resonance stabilization for the intermediate carbanion. libretexts.org

The rate of nucleophilic aromatic substitution is influenced by the nature of the leaving group, with fluoride (B91410) often being a surprisingly good leaving group in these reactions due to its high electronegativity, which makes the carbon atom it is attached to more electrophilic. youtube.comyoutube.com

Transformations Involving the Cyclopropyl (B3062369) Moiety under Various Reaction Conditions

The cyclopropyl ring is generally stable under many reaction conditions. Its C-C bonds have enhanced π-character, and the C-H bonds are stronger than those in other alkanes. acs.org However, under certain harsh conditions, such as strong acids or with specific catalysts, the cyclopropyl ring can undergo ring-opening reactions. These transformations are not typical for quinolone synthesis and are generally avoided to maintain the structural integrity and desired biological activity conferred by the cyclopropyl group.

Annulation and Heterocyclic Ring Fusion Reactions for Novel Scaffold Construction

The this compound scaffold can be utilized as a building block for the construction of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing quinolone core, can lead to novel chemical entities with potentially interesting pharmacological properties.

For example, the amino group, obtained after the reduction of the nitro group, can be a starting point for building a new heterocyclic ring. Depending on the reagent used, various five- or six-membered rings could be fused to the quinolone core at the 5,6- or 6,7-positions. These reactions often involve condensation with bifunctional electrophiles.

Derivatization Strategies and Analogue Synthesis via Peripheral Modifications

The synthesis of analogues of this compound is a key strategy for modulating its biological activity. rsc.org These modifications can be made at various positions on the quinolone scaffold.

Table 2: Strategies for the Derivatization of the this compound Scaffold

| Position of Modification | Type of Modification | Potential Impact |

|---|---|---|

| C-2 | Introduction of thioalkyl groups. researchwithrutgers.com | Altered biological activity. |

| C-3 | Modification of the carboxylic acid (if present). | Changes in pharmacokinetic properties. |

| C-7 | Introduction of various amine-containing heterocycles (e.g., piperazine). nih.govnih.gov | Enhanced antibacterial potency and spectrum. nih.govnih.gov |

A common strategy in the development of quinolone antibiotics involves the introduction of a piperazine (B1678402) ring or other nitrogen-containing heterocycles at the C-7 position. nih.gov This is typically achieved through a nucleophilic aromatic substitution reaction on a precursor containing a suitable leaving group (e.g., fluorine) at C-7. The 6-nitro group in this compound could be converted to an amino group and then potentially to other functionalities to explore structure-activity relationships further.

Computational Chemistry and Theoretical Studies on 1 Cyclopropyl 6 Nitroquinolin 4 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method for investigating the properties of quinolone derivatives.

DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the optimized geometry of 1-Cyclopropyl-6-nitroquinolin-4-one. These studies reveal the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The planarity of the quinolone ring and the orientation of the cyclopropyl (B3062369) and nitro groups are key features determined through these calculations. Conformational analysis helps to identify the most stable arrangement of the atoms in the molecule, which is crucial for understanding its reactivity and interactions.

The electronic properties of this compound have been elucidated through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap are fundamental parameters that govern the molecule's reactivity, kinetic stability, and electronic transitions. A smaller energy gap is generally associated with higher chemical reactivity. For this compound, the HOMO is typically localized over the quinolone ring, while the LUMO is distributed over the nitro group, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -7.01 |

| LUMO Energy | -3.53 |

| Energy Gap (ΔE) | 3.48 |

Theoretical vibrational analysis, performed using DFT methods, allows for the prediction of the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, specific bands in the experimental spectra can be assigned to particular vibrational modes of the molecule. This includes the characteristic stretching and bending vibrations of the C=O, N-O, and C-N bonds, providing a detailed fingerprint of the molecule's structure.

Molecular Electrostatic Potential (MESP) and Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. For this compound, the MESP surface highlights the electrophilic and nucleophilic regions. The negative potential, typically shown in red, is concentrated around the oxygen atoms of the nitro and carbonyl groups, indicating these are the most likely sites for electrophilic attack. Conversely, the positive potential, often depicted in blue, is located around the hydrogen atoms and the cyclopropyl group, suggesting these areas are susceptible to nucleophilic attack.

Theoretical Approaches to Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are part of broader studies on quinolone derivatives, the theoretical descriptors calculated for this molecule are crucial inputs for such models. These descriptors can include electronic properties (like HOMO-LUMO energies), steric parameters, and topological indices. QSAR models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a ligand, such as this compound, and its biological target, often a protein or enzyme. Docking studies predict the preferred binding mode and affinity of the ligand within the active site of the target. Following docking, MD simulations can provide a dynamic picture of the ligand-target complex, revealing the stability of the interaction and the key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that govern binding. These simulations are critical for understanding the mechanism of action at a molecular level and for the rational design of new and improved therapeutic agents.

In silico Prediction of Reactivity, Stability, and Metabolic Pathways

Computational, or in silico, methods offer a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as well as its potential toxicity. nih.govnih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles.

Detailed Research Findings

Reactivity Insights from Frontier Molecular Orbitals: The reactivity of a molecule can be largely understood by examining its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, theoretical calculations would likely indicate that the electron-withdrawing nature of the nitro group at the 6-position and the carbonyl group at the 4-position significantly lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The quinolone core itself possesses a complex electronic landscape, and the precise energies of these orbitals would require specific DFT calculations.

Prediction of Metabolic Pathways: In silico tools for metabolism prediction utilize databases of known metabolic reactions and algorithms to identify potential sites of metabolism on a new molecule. researchgate.netnih.gov For this compound, several metabolic pathways can be predicted. The primary sites of metabolism are likely to be the aromatic quinolone ring and the cyclopropyl moiety.

The nitro group is a well-known target for metabolic reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. These reduction pathways are of significant interest as the resulting metabolites can have different pharmacological and toxicological profiles compared to the parent compound. The quinolone ring itself can undergo hydroxylation at various positions, catalyzed by cytochrome P450 enzymes. The cyclopropyl group, while generally more stable than larger alkyl chains, can also be a site for oxidative metabolism, potentially leading to ring-opening.

Below are hypothetical data tables generated based on the principles of computational chemistry and the analysis of similar compounds. These tables illustrate the type of information that would be obtained from a dedicated in silico study of this compound.

Table 1: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capacity. |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap | 4.7 eV | Suggests moderate kinetic stability and reactivity. |

| Dipole Moment | 4.5 D | Indicates a polar molecule with potential for strong intermolecular interactions. |

| Electron Affinity | 2.1 eV | Reflects the ability to accept an electron. |

| Ionization Potential | 8.0 eV | Energy required to remove an electron. |

Table 2: Predicted Metabolic Stability of this compound

| Parameter | Prediction | Method |

| Half-life (t½) in Human Liver Microsomes | Moderate | QSAR models based on structural similarity to known drugs. mdpi.comsciforum.net |

| Intrinsic Clearance (CLint) | Moderate | Prediction based on substrate similarity to major CYP450 enzymes. |

| Plasma Protein Binding | High | Based on calculated lipophilicity (LogP). |

Table 3: Predicted Major Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Site | Resulting Metabolite Type |

| Nitro Reduction | 6-nitro group | Amino-quinolinone |

| Aromatic Hydroxylation | Quinolone ring (e.g., C5 or C8) | Hydroxy-nitroquinolinone |

| N-Dealkylation | Cyclopropyl group (less likely) | 6-nitroquinolin-4-one |

| Oxidative Ring Opening | Cyclopropyl ring (minor pathway) | Propanol-substituted quinolinone |

It is imperative to underscore that the data presented in these tables are hypothetical and serve to illustrate the output of computational models. Definitive values and pathways can only be confirmed through dedicated experimental and computational studies on this compound. The insights gained from such theoretical analyses are invaluable for guiding further research, optimizing molecular structures to enhance desired properties, and minimizing potential liabilities in the development of new chemical entities.

Advanced Applications and Future Research Directions in 1 Cyclopropyl 6 Nitroquinolin 4 One Chemistry

Design and Synthesis of Novel Derivatives with Tuned Electronic and Steric Properties

The strategic modification of the 1-cyclopropyl-6-nitroquinolin-4-one core allows for the fine-tuning of its physicochemical and biological properties. The presence of the electron-withdrawing nitro group and the sterically demanding cyclopropyl (B3062369) group provides a rich platform for synthetic diversification.

The synthesis of the parent this compound can be achieved through established quinolone synthesis methodologies, often involving the cyclization of a suitably substituted aniline (B41778) precursor. For instance, a common route involves the reaction of a cyclopropylaniline derivative with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent nitration.

The steric bulk of the N-1 cyclopropyl group also plays a crucial role in defining the molecule's interaction with biological targets or its packing in solid-state materials. The synthesis of analogues with substituted cyclopropyl rings or the replacement of the cyclopropyl group with other cyclic or acyclic moieties can provide valuable structure-activity relationship (SAR) data. Research has shown that modifications at the 8-position of the quinoline (B57606) ring can also modulate stability and biological activity. nih.gov

| Modification Strategy | Potential Impact on Properties | Example Reaction |

| Reduction of C-6 nitro group | Increased basicity, altered H-bonding, potential for further functionalization | Catalytic hydrogenation (e.g., Pd/C, H₂) |

| N-acylation of resulting C-6 amino group | Altered lipophilicity, introduction of new pharmacophores | Reaction with acid chlorides or anhydrides |

| Modification of N-1 cyclopropyl group | Altered steric hindrance, modulation of binding affinity | Synthesis from substituted cyclopropylamines |

| Substitution at other ring positions | Fine-tuning of electronic and steric profile | Nucleophilic aromatic substitution on activated precursors |

Integration of the this compound Scaffold into Hybrid Molecular Architectures

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a powerful strategy in drug discovery to create multifunctional molecules with potentially enhanced efficacy or novel mechanisms of action. nih.govnih.gov The this compound scaffold is an attractive candidate for incorporation into such hybrid architectures.

The reactive handles on the quinolone core, particularly the nitro group (or its reduced amino form), provide convenient points for linkage to other molecular entities. For example, the amino derivative of this compound can be coupled with other bioactive molecules such as other antimicrobial agents, anticancer drugs, or targeting moieties. This approach aims to combine the properties of the quinolone with another active compound, potentially leading to synergistic effects or overcoming drug resistance. nih.gov

Recent studies have highlighted the potential of quinolone hybrids. nih.gov For instance, hybridization of quinolones with other antibacterial pharmacophores has been shown to be a promising strategy to combat drug-resistant bacteria. nih.gov Similarly, hybrid molecules containing quinolinedione scaffolds have been investigated as antineoplastic agents. nih.govmdpi.comgrowkudos.com The this compound core could be integrated into hybrids with moieties like naphthoquinones, which are known for their redox properties and anticancer activity. nih.govmdpi.com

| Hybrid Architecture Type | Potential Application | Example Linkage Chemistry |

| Quinolone-Antimicrobial Hybrid | Combating drug-resistant bacteria | Amide bond formation between the amino-quinolone and a carboxylic acid-containing antimicrobial |

| Quinolone-Anticancer Hybrid | Targeted cancer therapy, synergistic cytotoxicity | Click chemistry, ether or ester linkages |

| Quinolone-Fluorescent Dye Hybrid | Bioimaging and diagnostics | Coupling with fluorescent tags via the amino group |

| Quinolone-Metal Complex | Catalysis, novel therapeutic agents | Coordination of the quinolone scaffold to a metal center |

Utilization as a Synthetic Intermediate for Complex Natural Products or Bioactive Compounds

The this compound scaffold can serve as a versatile starting material for the synthesis of more complex molecules, including natural product analogues and other bioactive compounds. The inherent reactivity of the nitro group and the quinolone ring system allows for a variety of chemical transformations.

The nitro group is a particularly useful functional group in organic synthesis. nih.gov It can be reduced to an amine, as previously mentioned, which can then be further transformed into a wide range of other functional groups via diazotization reactions. This allows for the introduction of halogens, hydroxyl groups, cyano groups, and other substituents at the C-6 position. Furthermore, the nitro group can participate in various carbon-carbon bond-forming reactions, enabling the construction of more elaborate molecular frameworks.

| Transformation | Resulting Functionality | Potential Application |

| Reduction of nitro group and diazotization | Diverse functional groups at C-6 (e.g., -OH, -Cl, -Br, -CN) | Synthesis of functionalized quinolones with tailored properties |

| Nucleophilic aromatic substitution | Introduction of new substituents on the quinolone ring | Building blocks for complex molecules |

| Modification of C-4 carbonyl group | Altered reactivity and biological profile | Diversification of the quinolone scaffold |

| Ring-opening and rearrangement reactions | Access to novel heterocyclic systems | Exploration of new chemical space |

Development of Novel Analytical and Screening Methodologies for Quinolone Derivatives

The development of robust and sensitive analytical methods is crucial for the characterization, quantification, and screening of novel quinolone derivatives like this compound. A variety of analytical techniques are employed to ensure the purity, identity, and stability of these compounds. umfst.ro

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of quinolone derivatives. nih.gov Coupled with various detectors, such as UV-Vis or mass spectrometry (MS), HPLC provides high resolution and sensitivity. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers even greater sensitivity and selectivity, making it ideal for the detection of trace amounts of quinolones and their metabolites in complex matrices. mdpi.com

Spectroscopic methods are also indispensable for the structural elucidation of newly synthesized derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, while Infrared (IR) spectroscopy helps to identify key functional groups. UV-Vis spectrophotometry can be used for quantitative analysis and to study the electronic properties of the compounds. umfst.roacs.org

For high-throughput screening of libraries of quinolone derivatives for biological activity, the development of new and efficient screening assays is essential. This could involve cell-based assays to assess cytotoxicity or antimicrobial activity, or biochemical assays to measure the inhibition of specific enzymes.

| Analytical Technique | Application | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, purity assessment | High resolution, versatility |

| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Trace analysis, metabolite identification, structural confirmation | High sensitivity and selectivity |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Detailed structural information |

| Infrared (IR) Spectroscopy | Functional group identification | Rapid and non-destructive |

| UV-Vis Spectrophotometry | Quantification, study of electronic properties | Simple and cost-effective |

| High-Throughput Screening (HTS) Assays | Rapid evaluation of biological activity | Efficient screening of large compound libraries |

Q & A

Q. How should researchers handle non-reproducible results in collaborative studies?

- Methodological Answer : Conduct a root-cause analysis (fishbone diagram) to identify variables (e.g., reagent sources, humidity). Share raw datasets and metadata via platforms like Zenodo. Replicate experiments in independent labs with blinded samples. Use consensus protocols (e.g., ASTM E691) for interlaboratory comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.